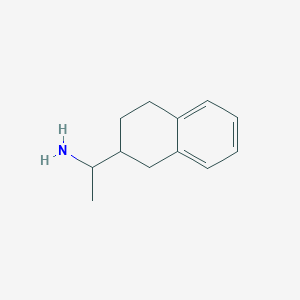
3-Ethynyl-3-methylthietane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethynyl-3-methylthietane is an organic compound with the molecular formula C6H8S It is a member of the thietane family, which are four-membered ring compounds containing sulfur This compound is characterized by the presence of an ethynyl group (C≡CH) and a methyl group (CH3) attached to the thietane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethynyl-3-methylthietane typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 3-chloro-3-methylthietane with acetylene in the presence of a strong base such as sodium amide (NaNH2). The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Ethynyl-3-methylthietane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ethynyl group to an ethyl group.
Substitution: The ethynyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like sodium azide (NaN3) or organolithium reagents can be employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Ethyl-substituted thietanes.
Substitution: Various substituted thietanes depending on the nucleophile used.
Scientific Research Applications
3-Ethynyl-3-methylthietane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of sulfur-containing heterocycles.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design.
Industry: It can be used in the development of new materials with unique properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 3-Ethynyl-3-methylthietane involves its interaction with various molecular targets. The ethynyl group can participate in π-π interactions and hydrogen bonding, while the sulfur atom can engage in coordination with metal ions. These interactions can influence the compound’s reactivity and biological activity. The exact pathways and targets depend on the specific application and the derivatives used.
Comparison with Similar Compounds
Similar Compounds
3-Ethynyl-3-methyloxetane: Similar structure but with an oxygen atom instead of sulfur.
3-Ethynyl-3-methylthiirane: A three-membered ring analog with sulfur.
3-Ethynyl-3-methylthiolane: A five-membered ring analog with sulfur.
Uniqueness
3-Ethynyl-3-methylthietane is unique due to its four-membered ring structure containing sulfur, which imparts distinct chemical and physical properties. The presence of the ethynyl group also adds to its reactivity and potential for diverse chemical transformations.
Properties
Molecular Formula |
C6H8S |
|---|---|
Molecular Weight |
112.19 g/mol |
IUPAC Name |
3-ethynyl-3-methylthietane |
InChI |
InChI=1S/C6H8S/c1-3-6(2)4-7-5-6/h1H,4-5H2,2H3 |
InChI Key |
GQEDLRMVYQNTHP-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CSC1)C#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Methyl imidazo[1,2-b]pyridazine-8-carboxylate](/img/structure/B13459276.png)
![rac-tert-butyl (1R,6R,8R)-8-hydroxy-2-oxa-5-azabicyclo[4.2.0]octane-5-carboxylate](/img/structure/B13459278.png)



![Thieno[3,2-b]pyridine-6,7-diamine](/img/structure/B13459313.png)




